molecular formula C20H34O4 B3050633 Bis(methylcyclohexyl) adipate CAS No. 27479-35-2

Bis(methylcyclohexyl) adipate

Cat. No.: B3050633
CAS No.: 27479-35-2
M. Wt: 338.5 g/mol
InChI Key: QNQFYZMDBGPUMK-UHFFFAOYSA-N
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Description

Bis(methylcyclohexyl) adipate is an organic compound that belongs to the class of adipate esters. It is commonly used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. The compound is known for its excellent compatibility with various polymers and its ability to enhance the physical properties of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(methylcyclohexyl) adipate typically involves the esterification of adipic acid with methylcyclohexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 150-200°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors where adipic acid and methylcyclohexanol are continuously fed into the system. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product. The esterification process is followed by purification steps such as distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Bis(methylcyclohexyl) adipate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of adipic acid and methylcyclohexanol.

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products, including carboxylic acids and ketones.

    Reduction: Reduction of this compound can yield alcohols and other reduced products.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Adipic acid and methylcyclohexanol.

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and other reduced compounds.

Scientific Research Applications

Bis(methylcyclohexyl) adipate has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in the synthesis of polymers and copolymers to improve their flexibility and mechanical properties.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.

    Medicine: Studied for its potential use in medical devices and implants to improve their flexibility and durability.

    Industry: Widely used in the production of flexible PVC, coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of bis(methylcyclohexyl) adipate primarily involves its role as a plasticizer. By incorporating into the polymer matrix, it reduces the intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced mechanical properties such as increased elongation at break and reduced brittleness. The molecular targets and pathways involved include interactions with polymer chains and the disruption of crystalline regions within the polymer matrix.

Comparison with Similar Compounds

  • Bis(2-ethylhexyl) adipate
  • Diisononyl adipate
  • Dioctyl adipate

Comparison: Bis(methylcyclohexyl) adipate is unique in its ability to provide a balance between flexibility and durability in polymer applications. Compared to bis(2-ethylhexyl) adipate, it offers better thermal stability and lower volatility, making it suitable for high-temperature applications. Diisononyl adipate and dioctyl adipate, on the other hand, provide excellent low-temperature flexibility but may not offer the same level of thermal stability as this compound.

Properties

IUPAC Name

bis(1-methylcyclohexyl) hexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-19(13-7-3-8-14-19)23-17(21)11-5-6-12-18(22)24-20(2)15-9-4-10-16-20/h3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQFYZMDBGPUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)OC(=O)CCCCC(=O)OC2(CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181904
Record name Bis(methylcyclohexyl) adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27479-35-2
Record name Bis(methylcyclohexyl) adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027479352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(methylcyclohexyl) adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(methylcyclohexyl) adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.066
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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